Given the presence of the indole and nitrile functional groups, 3-Formyl-1H-indole-6-carbonitrile could hold potential for research in various fields, but this is speculative. Here are some general areas where indole-based molecules are explored:
3-Formyl-1H-indole-6-carbonitrile is a complex organic compound belonging to the indole family, characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features a formyl group at the third position, a carbonitrile group at the fifth position, and an indole structure, which contributes to its unique chemical properties. Its molecular formula is and it has a molecular weight of 170.17 g/mol .
There is no current research available on the specific mechanism of action of 3-formyl-1H-indole-6-carbonitrile. However, indoles with similar structures have been explored for their potential to inhibit enzymes or interact with cellular receptors []. Further research is needed to understand if this specific compound possesses any biological activity.
3-Formyl-1H-indole-6-carbonitrile exhibits significant biological activity. It has been noted for its potential as an inhibitor of various enzymes due to its ability to form covalent bonds with nucleophilic sites on proteins. The trifluoromethyl group enhances its lipophilicity, facilitating cellular penetration. Additionally, the carbonitrile group can engage in hydrogen bonding and other interactions with biological molecules, which may contribute to its pharmacological properties .
The synthesis of 3-formyl-1H-indole-6-carbonitrile can be achieved through multiple methods:
The compound has several applications, particularly in medicinal chemistry and drug development. Its ability to inhibit specific enzymes makes it a candidate for further research in therapeutic applications, particularly against diseases where enzyme inhibition is beneficial. Additionally, its structural characteristics may allow it to serve as a scaffold for designing novel pharmaceuticals .
Interaction studies indicate that 3-formyl-1H-indole-6-carbonitrile can act on various molecular targets within biological systems. Its mechanism involves binding to specific proteins and enzymes, potentially inhibiting their functions. This property is crucial for understanding its therapeutic potential and guiding further modifications to enhance efficacy and selectivity against target proteins .
Several compounds share structural similarities with 3-formyl-1H-indole-6-carbonitrile. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-formyl-1H-indole-5-carbonitrile | 17380-18-6 | 0.88 |
6-methyl-1H-indole-3-carbaldehyde | 4771-49-7 | 0.88 |
5-methyl-1H-indole-3-carbaldehyde | 52562-50-2 | 0.88 |
5-phenyl-1H-indole-3-carbaldehyde | 141835-34-9 | 0.88 |
2-formyl-1H-indole-6-carbonitrile | 104291-63-6 | 0.83 |
6-cyano-1H-indole-3-carboxylic acid | 17450088 | 0.82 |
These compounds are structurally related but differ in functional groups or positions on the indole ring, which influences their chemical reactivity and biological activities. The unique combination of functional groups in 3-formyl-1H-indole-6-carbonitrile may provide distinct advantages in specific applications compared to these similar compounds .